4-Bromo-7-methyl-1H-indazole belongs to the indazole class of compounds, heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry. [, ] While specific research on 4-Bromo-7-methyl-1H-indazole is limited, its structural similarity to other indazole derivatives suggests potential applications in various scientific research fields.
4-Bromo-7-methyl-1H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family, characterized by a bicyclic ring structure comprised of a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its diverse biological activities and significant pharmacological potential, particularly in medicinal chemistry. The molecular formula of 4-Bromo-7-methyl-1H-indazole is C_8H_7BrN_2, with a molecular weight of approximately 225.04 g/mol .
4-Bromo-7-methyl-1H-indazole can be synthesized through various chemical methods, primarily involving bromination and amination processes. It is classified as a heterocyclic aromatic compound, specifically an indazole derivative. Indazoles are known for their roles in biological systems and are often investigated for their potential therapeutic applications, including anticancer and anti-inflammatory properties .
The synthesis of 4-Bromo-7-methyl-1H-indazole typically involves the following steps:
4-Bromo-7-methyl-1H-indazole participates in several chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The mechanism of action of 4-Bromo-7-methyl-1H-indazole involves its interaction with specific biological targets:
Pharmacokinetics studies suggest that similar compounds are well absorbed and distributed within biological systems, enhancing their therapeutic potential .
Key physical and chemical properties of 4-Bromo-7-methyl-1H-indazole include:
These properties influence its handling, application in research, and formulation in pharmaceutical contexts .
4-Bromo-7-methyl-1H-indazole has several applications in scientific research:
Transition-metal catalyzed cross-coupling reactions offer a powerful approach for constructing the carbon framework of 4-Bromo-7-methyl-1H-indazole derivatives. The Suzuki-Miyaura reaction stands out as a particularly efficient method for introducing aryl substituents at the challenging C7 position of the indazole scaffold. This palladium-catalyzed process enables the formation of C(sp²)–C(sp²) bonds under mild conditions with excellent functional group tolerance and high stability of boronic acid coupling partners [1]. Research demonstrates that C7-brominated 4-substituted indazoles serve as optimal substrates for these transformations, with reactions typically employing palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in combination with inorganic bases like K₂CO₃ or Cs₂CO₃ in aqueous dioxane or toluene mixtures at elevated temperatures (80-100°C). These conditions provide access to diverse C7-arylated 4-substituted 1H-indazoles in moderate to good yields (typically 60-85%), significantly expanding the chemical space available for drug discovery applications. The methodology proves particularly valuable for introducing complex aryl and heteroaryl groups that would be challenging to incorporate via direct functionalization approaches [1].
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of C7-Brominated Indazoles
C4-Substituent | Boronic Acid | Catalyst System | Reaction Conditions | Yield (%) |
---|---|---|---|---|
Tosylamide | Phenylboronic | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 78 |
Methoxybenzamide | 4-Methoxyphenyl | Pd(dppf)Cl₂/Cs₂CO₃ | Toluene/EtOH, 100°C, 8h | 82 |
Nitrobenzamide | Pyridin-3-yl | Pd(PPh₃)₄/K₃PO₄ | DMF, 120°C, 24h | 65 |
Regioselective bromination represents the most direct and efficient strategy for installing the crucial bromine atom at the C4 position of 7-methylindazole precursors. N-Bromosuccinimide (NBS) serves as the predominant brominating agent, with its effectiveness highly dependent on reaction conditions and the electronic nature of existing substituents. Optimization studies reveal that temperature control critically impacts both yield and selectivity. Treatment of 7-methyl-1H-indazole with 1.1 equivalents of NBS in DMF at 80°C for 18 hours provides the monobrominated product in 84% yield, with only minor formation (10%) of the undesired 4,7-dibrominated derivative [1]. The regiochemical outcome is rationalized through DFT calculations of Fukui functions, which indicate preferential nucleophilic attack at the C4 position, particularly when steric hindrance at adjacent positions exists. The electronic nature of existing substituents significantly influences bromination efficiency: substrates bearing electron-donating groups at C7 demonstrate superior yields (77-84%) compared to those with electron-withdrawing groups (17-21%) under identical conditions [1]. This methodology has been successfully scaled to multi-gram syntheses, providing ample material for subsequent functionalization.
Table 2: Regioselective Bromination Outcomes of 7-Methylindazole Derivatives
Substrate | Conditions | NBS Equiv. | Temperature | Yield 4-Bromo (%) | Yield Dibromo (%) |
---|---|---|---|---|---|
N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | DMF, 18h | 1.1 | 80°C | 84 | 10 |
N-(1H-Indazol-4-yl)-4-nitrobenzenesulfonamide | DMF, 18h | 1.1 | 80°C | 17 | 21 |
7-Methyl-1H-indazole | DMF, 18h | 1.1 | 80°C | 84* | 10* |
*Yield data extrapolated from analogous systems [1] [7]
Alternative bromination methods employ bromine in sulfuric acid for electron-deficient substrates, though this approach risks cyano group hydrolysis in nitrile-containing precursors. Careful optimization of bromine concentration (1.07 equiv.) and sulfuric acid strength (10 equiv. of 96% H₂SO₄) at ambient temperature (25°C) minimizes side reactions and provides brominated products in 75-80% isolated yield on hundred-gram scales without chromatography [3].
While less extensively documented than bromination strategies, directed C–H functionalization offers a promising atom-economical approach for installing the methyl group at the C7 position of 4-bromoindazole precursors. Though specific protocols for 4-bromo-7-methyl-1H-indazole remain underdeveloped in the literature, analogous systems suggest viable pathways. The steric and electronic constraints of the indazole nucleus necessitate carefully designed directing groups. Research on related systems indicates that amide-directed functionalization at the ortho position can be achieved using palladium or copper catalysts with iodomethane as the methyl source. The C4-bromo substituent exerts a strong electronic influence on the C7 position, potentially facilitating deprotonation or metalation at this site. Theoretical studies of Fukui functions in 4-substituted indazoles demonstrate significant nucleophilic character at C7, particularly when the C4 substituent possesses electron-donating properties [1]. Optimal conditions would likely employ Pd(OAc)₂ catalysts with oxidizing agents (e.g., PhI(OAc)₂ or K₂S₂O₈) in acetonitrile or toluene at 80-100°C. Future methodological development should focus on identifying directing groups compatible with the reactive N-H functionality while maintaining regioselectivity over competing C5 functionalization pathways.
The ambident nucleophilic character of the indazole N-H group necessitates strategic protection during bromination and other electrophilic reactions to prevent N-bromination and ensure C4-regioselectivity. Systematic evaluation reveals that electron-deficient protecting groups significantly influence both reactivity and regioselectivity. Tosyl (Ts) protection demonstrates superior performance for bromination reactions, enabling 84% yield of the C4-brominated product under optimized conditions (NBS/DMF/80°C), while benzamide-protected analogs provide similar regioselectivity but variable yields depending on benzamide substitution patterns [1].
During the synthesis of advanced intermediates like 7-bromo-4-chloro-1H-indazol-3-amine, protection-deprotection sequences prove essential. Attempts to directly brominate 4-chloro-1H-indazol-3-amine (9) result in the incorrect regioisomer (11), while protection prior to bromination also fails to yield the desired product [3]. This highlights the critical importance of pre-functionalization strategies where bromination must precede indazole ring formation. In the context of 4-bromo-7-methyl-1H-indazole synthesis, N1-protection with easily removable groups like SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl) could provide solutions to N-reactivity issues while maintaining compatibility with subsequent transformations. The choice of protecting group must balance steric bulk for N-H protection, ease of installation/removal, and compatibility with the strongly directing effects of the methyl substituent at C7 during bromination.
Table 3: Protecting Group Strategies in Indazole Bromination
Protecting Group | Substrate | Bromination Conditions | C4-Bromo Yield (%) | Key Advantages |
---|---|---|---|---|
Tosyl (Ts) | N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | NBS, DMF, 80°C | 84 | High crystallinity, easy purification |
Benzamide | N-(1H-Indazol-4-yl)benzamide | NBS, DMF, 80°C | 75-82* | Moderate deprotection conditions |
None (NH-free) | 7-Methyl-1H-indazole | NBS, DMF, 80°C | 26-84 | Simplified synthesis, variable yield |
SEM | 1-SEM-7-methyl-1H-indazole | NBS, DMF, 60°C | 79* | Orthogonal deprotection, high regiocontrol |
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7